4-Acetyl-4'-propylbiphenyl 4-Acetyl-4'-propylbiphenyl
Brand Name: Vulcanchem
CAS No.: 60137-92-0
VCID: VC3915237
InChI: InChI=1S/C17H18O/c1-3-4-14-5-7-16(8-6-14)17-11-9-15(10-12-17)13(2)18/h5-12H,3-4H2,1-2H3
SMILES: CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C
Molecular Formula: C17H18O
Molecular Weight: 238.32 g/mol

4-Acetyl-4'-propylbiphenyl

CAS No.: 60137-92-0

Cat. No.: VC3915237

Molecular Formula: C17H18O

Molecular Weight: 238.32 g/mol

* For research use only. Not for human or veterinary use.

4-Acetyl-4'-propylbiphenyl - 60137-92-0

Specification

CAS No. 60137-92-0
Molecular Formula C17H18O
Molecular Weight 238.32 g/mol
IUPAC Name 1-[4-(4-propylphenyl)phenyl]ethanone
Standard InChI InChI=1S/C17H18O/c1-3-4-14-5-7-16(8-6-14)17-11-9-15(10-12-17)13(2)18/h5-12H,3-4H2,1-2H3
Standard InChI Key LMOXYMSDLCVONT-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C
Canonical SMILES CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C

Introduction

Chemical Structure and Nomenclature

The IUPAC name for 4-acetyl-4'-propylbiphenyl is 1-[4-(4-propylphenyl)phenyl]ethanone. Its structure consists of two phenyl rings connected by a single bond, with substituents at the para positions:

  • Acetyl group (-COCH₃) at the 4-position of one phenyl ring.

  • Propyl group (-CH₂CH₂CH₃) at the 4'-position of the other phenyl ring.

The SMILES notation is CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C, and the InChIKey is LMOXYMSDLCVONT-UHFFFAOYSA-N . The biphenyl core provides rigidity, while the substituents influence solubility and reactivity.

Synthesis Methods

Friedel-Crafts Acylation

A patented method involves Friedel-Crafts acylation of 4-propylbiphenyl with acetic anhydride in the presence of Lewis acids like aluminum chloride (AlCl₃) . The reaction proceeds via electrophilic substitution, where the acetyl group is introduced at the 4-position:

4-Propylbiphenyl+(CH3CO)2OAlCl34-Acetyl-4’-propylbiphenyl\text{4-Propylbiphenyl} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{AlCl}_3} \text{4-Acetyl-4'-propylbiphenyl}

This method yields ~65% product after purification .

Suzuki-Miyaura Cross-Coupling

An alternative route employs the Suzuki-Miyaura coupling between 4-acetylphenylboronic acid and 4-bromophenylpropane. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the cross-coupling in a mixture of toluene and aqueous sodium carbonate . This method offers better regioselectivity and milder conditions compared to Friedel-Crafts acylation.

Table 1: Comparison of Synthesis Methods

MethodCatalystYield (%)Purity (%)
Friedel-Crafts AcylationAlCl₃6595
Suzuki-Miyaura CouplingPd(PPh₃)₄8098

Physicochemical Properties

Physical Properties

  • Density: 1.011 g/cm³

  • Boiling Point: 365.1°C at 760 mmHg

  • Flash Point: 156.9°C

  • LogP: 4.51 (indicating high lipophilicity) .

Spectral Characteristics

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) .

  • ¹H NMR (CDCl₃): δ 7.6–7.2 (m, 8H, aromatic), 2.9 (t, 2H, -CH₂CH₂CH₃), 2.6 (s, 3H, -COCH₃), 1.7–0.9 (m, 5H, propyl chain) .

Chemical Reactivity

The acetyl and propyl groups govern reactivity:

  • Acetyl Group:

    • Oxidation: Converts to carboxylic acid with KMnO₄.

    • Reduction: Forms ethanol derivative using LiAlH₄.

  • Biphenyl Core:

    • Electrophilic Substitution: Bromination at the 3-position with Br₂/FeBr₃ .

Table 2: Reaction Pathways and Products

Reaction TypeReagentsProduct
OxidationKMnO₄, H₂SO₄4'-Propylbiphenyl-4-carboxylic acid
ReductionLiAlH₄, THF4'-Propylbiphenyl-4-ethanol
BrominationBr₂, FeBr₃3-Bromo-4-acetyl-4'-propylbiphenyl

Applications and Industrial Relevance

Liquid Crystal Precursors

4-Acetyl-4'-propylbiphenyl serves as an intermediate in synthesizing 4-cyano-4'-hydroxybiphenyl, a key component in liquid crystal displays (LCDs) . The acetyl group is hydrolyzed to a carboxylic acid, followed by amidation and dehydration to introduce the cyano group.

Comparison with Structural Analogs

Table 3: Property Comparison of Biphenyl Derivatives

CompoundMolecular FormulaLogPBoiling Point (°C)
4-Acetyl-4'-propylbiphenylC₁₇H₁₈O4.51365.1
4-AcetylbiphenylC₁₄H₁₂O3.78298.5
4-PropylbiphenylC₁₅H₁₆5.02310.7

The propyl group increases lipophilicity (higher LogP) and boiling point compared to non-alkylated analogs .

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